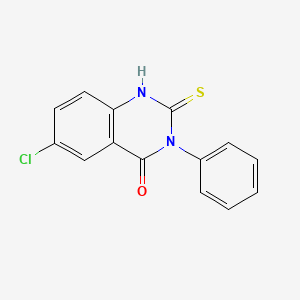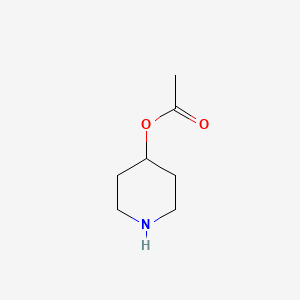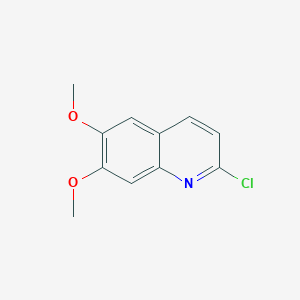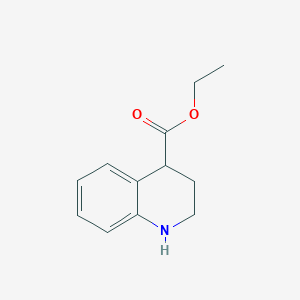![molecular formula C11H17NO2 B1353201 [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 91340-38-4](/img/structure/B1353201.png)
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
Vue d'ensemble
Description
“[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine” is a chemical compound with the molecular formula C11H18ClNO2 . It is also known by other names such as “3-(2-methoxyphenoxy)-N-methylpropan-1-amine;hydrochloride” and "1-Propanamine, 3-(2-methoxyphenoxy)-N-methyl-, hydrochloride" .
Molecular Structure Analysis
The molecular structure of “[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine” includes a methoxy functional group and a phenolic compound . The InChI code for this compound is “InChI=1S/C11H17NO2.ClH/c1-12-8-5-9-14-11-7-4-3-6-10 (11)13-2;/h3-4,6-7,12H,5,8-9H2,1-2H3;1H” and the Canonical SMILES is "CNCCCOC1=CC=CC=C1OC.Cl" .Physical And Chemical Properties Analysis
“[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine” has a molecular weight of 231.72 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 231.1026065 g/mol . The topological polar surface area is 30.5 Ų .Applications De Recherche Scientifique
Anesthetic in Animal Surgery
This compound is often used as an anesthetic during animal surgery . It helps to reduce pain and discomfort for animals during surgical procedures, making it a valuable tool in veterinary medicine.
Treatment of Coughing
The compound is used in the treatment of coughing . It can help to soothe the throat and reduce coughing symptoms, making it useful in the treatment of respiratory conditions.
Centrally Acting Muscle Relaxant
It is involved in centrally acting muscle relaxant with expectorant properties . This means it can help to relax muscles and improve breathing, which can be beneficial in the treatment of conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Expectant Properties
The compound has expectorant properties , meaning it can help to clear mucus from the airways. This can be particularly useful in the treatment of conditions such as bronchitis or pneumonia.
Solubility in Various Solvents
The compound is soluble in water, methanol, DMSO, DMF, ethanol, glycerol, and glycol . This makes it versatile for use in various scientific research and industrial applications.
Drug Synthesis
The compound is used in diverse scientific research, including drug synthesis. Its unique chemical structure can be utilized in the synthesis of various drugs, contributing to advancements in pharmaceutical research.
Mécanisme D'action
Target of Action
The compound 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine, also known as Methocarbamol, primarily targets the central nervous system (CNS). It acts as a CNS depressant, which means it slows brain activity .
Mode of Action
The mechanism of action of Methocarbamol is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Methocarbamol has the following properties:
- Essentially all Methocarbamol metabolites are eliminated in the urine. Small amounts of unchanged Methocarbamol also are excreted in the urine .
Result of Action
The primary result of Methocarbamol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . By acting as a CNS depressant, Methocarbamol can help to control the discomfort associated with these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methocarbamol. For instance, in patients with cirrhosis secondary to alcohol abuse, the total clearance of Methocarbamol was reduced approximately 70% compared to that obtained in normal subjects . Similarly, the clearance of Methocarbamol in renally-impaired patients on maintenance hemodialysis was reduced about 40% compared to normal subjects .
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2/h3-4,6-7,12H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEGOUYWCNHQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424556 | |
| Record name | [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine | |
CAS RN |
91340-38-4 | |
| Record name | 3-(2-Methoxyphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91340-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methoxyphenoxy)propyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)



